2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3-dimethylbenzene with 2,2-dimethyl-4-oxobutyric acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-pentenoic acid
- 2,4-Dimethyl-2-pentenoic acid
- 3-Butenoic acid
Uniqueness
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid is unique due to the presence of both a dimethylphenyl group and a butyric acid backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACBPOJILMGDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645499 |
Source
|
Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146645-55-8 |
Source
|
Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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